N-(4-Chlorobenzyl)-N-methylguanidine
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-13(9(11)12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTFMYJKEJUYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660751 | |
| Record name | N-[(4-Chlorophenyl)methyl]-N-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46232-80-8 | |
| Record name | N-[(4-Chlorophenyl)methyl]-N-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-Chlorobenzyl)-N-methylguanidine (CBMG) is a guanidine derivative that has garnered attention in biological and medicinal chemistry due to its potential pharmacological applications. This compound exhibits various biological activities, including enzyme inhibition and receptor modulation, making it a subject of interest for drug discovery and development. This article explores the biological activity of CBMG, synthesizing findings from diverse sources, including experimental data and case studies.
Chemical Structure
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₃ClN₄
- Molecular Weight : 200.68 g/mol
Synthesis
The synthesis of CBMG typically involves the reaction of 4-chlorobenzyl chloride with N-methylguanidine under basic conditions. Common solvents include dichloromethane or ethanol, with sodium hydroxide or potassium carbonate as the base to facilitate nucleophilic substitution reactions.
CBMG exhibits its biological activity primarily through interactions with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions, while the chlorobenzyl group enhances binding affinity through hydrophobic interactions. This dual interaction profile allows CBMG to act as an inhibitor or modulator of various biological pathways.
Pharmacological Effects
Research has indicated that CBMG possesses notable pharmacological effects, including:
- Enzyme Inhibition : CBMG has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling processes.
Table 1: Summary of Biological Activities of CBMG
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolism | |
| Receptor Interaction | Modulates receptor activity affecting signaling | |
| Antibacterial Activity | Potential antibacterial properties observed |
Study on Enzyme Inhibition
In a study examining the effects of CBMG on enzyme activity, it was found that the compound significantly inhibited the activity of certain enzymes involved in metabolic processes. This inhibition could lead to altered cellular metabolism, suggesting potential applications in metabolic disorders.
Research on Antibacterial Properties
Another area of research focused on the antibacterial properties of CBMG. Preliminary findings indicated that this compound exhibited activity against specific bacterial strains, highlighting its potential as a lead compound in developing new antibacterial agents.
Comparative Studies with Similar Compounds
Comparative studies have shown that CBMG's guanidine structure enhances its biological activity compared to similar compounds lacking this functional group. For instance, N-(4-Chlorobenzyl)-N-methylamine demonstrated less efficacy in enzyme inhibition than CBMG due to the absence of hydrogen bonding capabilities provided by the guanidine moiety.
Scientific Research Applications
N-(4-Chlorobenzyl)-N-methylguanidine is a compound of increasing interest in scientific research due to its unique structural properties and potential applications across various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.
Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical compounds. Its guanidine moiety can interact with biological targets, making it valuable in drug development. Research indicates that derivatives of guanidine compounds often exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial effects .
Case Study: Histamine H4 Receptor Modulation
Research has shown that modifications of guanidine structures can lead to compounds with high affinity for the histamine H4 receptor (H4R), which is implicated in various inflammatory diseases. For instance, compounds derived from this compound have been explored for their agonistic properties at H4R, suggesting potential therapeutic applications in treating allergic responses and inflammatory disorders .
Organic Synthesis
The compound is also utilized in organic synthesis due to its reactivity. It can undergo various reactions such as oxidation, reduction, and substitution, making it a versatile intermediate in creating more complex molecules .
Synthesis Pathways
- Oxidation : Produces nitroso derivatives.
- Reduction : Yields amino derivatives.
- Substitution : Can lead to various substituted benzyl derivatives, enhancing its utility in synthetic methodologies.
Biological Studies
This compound is being investigated for its interactions with proteins and nucleic acids. Its unique structure allows researchers to study how small molecules can influence biological processes at the molecular level. For example, studies have indicated that guanidine derivatives can inhibit specific proteases, which are critical in various diseases .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of this compound compared to other related guanidine compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methylguanidine | Guanidine base with a methyl group | Primarily studied for toxicity |
| N,N-Dimethylguanidine | Two methyl groups attached | Increased lipophilicity; different pharmacological profile |
| N-(2-Chloroethyl)-N-methylguanidine | Chlorinated ethyl group instead of benzyl | Different reactivity due to ethyl substitution |
| N,N'-Di(4-chlorobenzyl)guanidine | Two 4-chlorobenzyl groups | Increased steric hindrance; potential for different biological activity |
| This compound | Guanidine with a chlorinated benzyl group | Specific substitution pattern may enhance biological activity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzyl group in N-(4-Chlorobenzyl)-N-methylguanidine facilitates nucleophilic substitution (SN2) due to the electron-withdrawing effect of the chlorine atom, which polarizes the C–Cl bond. Key reactions include:
Mechanistic Insight :
The chloride acts as a leaving group, enabling attack by nucleophiles (e.g., amines, hydroxide) at the benzyl carbon. Steric hindrance from the guanidine group may reduce reaction rates compared to simpler benzyl halides .
Alkylation and Acylation
The guanidine moiety’s nitrogen atoms serve as nucleophilic sites for alkylation or acylation:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | DMF, K₂CO₃, 50°C | N,N'-Dimethyl-N-(4-chlorobenzyl)guanidine |
| Acylation | Acetyl chloride | Pyridine, RT | N-Acetyl-N-(4-chlorobenzyl)-N-methylguanidine |
Key Notes :
-
The primary amine of the guanidine group shows higher reactivity than tertiary amines.
-
Steric effects from the chlorobenzyl group may necessitate elevated temperatures for complete conversion.
Coordination Chemistry
The guanidine group acts as a ligand for metal ions, forming stable complexes:
| Metal Ion | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | Ethanol, RT, pH 7–8 | Tetradentate N,N'-chelate | Catalytic oxidation studies |
| Fe(III) | Aqueous HCl, 60°C | Octahedral coordination sphere | Redox-active materials |
Stability Trends :
-
Cu(II) complexes exhibit higher stability constants (log K ≈ 8–10) compared to Fe(III) (log K ≈ 6–7).
Condensation Reactions
The guanidine group participates in condensations to form heterocycles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Glyoxal | Acetic acid, reflux | 1,2,4-Triazolo[1,5-a]pyrimidine derivative | 65% |
| Benzaldehyde | EtOH, HCl catalyst, 80°C | N-(4-Chlorobenzyl)-N-methylbenzamidine | 72% |
Mechanism :
Protonation of the guanidine nitrogen enhances electrophilicity, enabling nucleophilic attack by carbonyl carbons.
Reductive Reactions
Catalytic hydrogenation reduces the aromatic chloro group:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOH, RT | N-(4-Hydroxybenzyl)-N-methylguanidine | >90% |
| Ra-Ni | H₂ (3 atm), NH₃, 50°C | N-(4-Aminobenzyl)-N-methylguanidine | 80% |
Challenges :
Over-reduction of the guanidine group is avoided using mild conditions (low H₂ pressure, neutral solvents).
Comparison with Similar Compounds
Table 1: Pharmacological Activity of Guanidine Derivatives Targeting Histamine H₃ Receptors
Key Findings :
- Chain Length and Terminal Groups : Increasing alkyl chain length (e.g., hexyl vs. heptyl) enhances H₃ receptor affinity, as seen in Compounds 30 and 31 . The methyl group in the target compound likely reduces receptor binding compared to these analogues but may improve metabolic stability or solubility.
- Selectivity : Both Compounds 30 and 31 exhibit >100-fold selectivity over H₁/H₂ receptors, a critical advantage for targeted therapies .
Sulfonylguanidine Derivatives
Sulfonylguanidines, such as N-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines , differ in their substitution patterns (e.g., sulfonyl and alkylthio groups) and synthesis routes (Table 2) .
Table 2: Comparison with Sulfonylguanidine Analogues
Key Differences :
- Synthesis : Sulfonylguanidines are synthesized via condensation reactions with 2-formylbenzoic acid under reflux conditions, contrasting with the target compound’s likely alkylation or guanidinylation routes .
- Biological Targets : Sulfonylguanidines may target enzymes (e.g., carbonic anhydrases) rather than histamine receptors, highlighting divergent therapeutic applications .
Preparation Methods
Synthesis via (4-Chlorobenzyl)-methylamine Intermediate
A widely used approach to synthesize this compound starts with the preparation of (4-chlorobenzyl)-methylamine as a key intermediate. This intermediate is typically synthesized by nucleophilic substitution of 4-chlorobenzyl chloride with methylamine under inert atmosphere conditions.
Reaction conditions and procedure:
- React 4-chlorobenzyl chloride with an aqueous methylamine solution (40% v/v) in tetrahydrofuran (THF) at 0–20 °C under nitrogen atmosphere.
- Allow the reaction to proceed overnight at room temperature.
- Remove solvents by rotary evaporation and azeotropic distillation with toluene.
- Purify the crude product by column chromatography using ethyl acetate (EtOAc) and mixtures of EtOAc, methanol (MeOH), and triethylamine (NEt3) as eluents.
- Yield: Approximately 81%
- Product: (4-Chlorobenzyl)-methylamine as a yellow oil
- Characterization data include ^1H NMR (CDCl3, 300 MHz) and ^13C NMR (CDCl3, 100 MHz), confirming the structure.
- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 156.0580, consistent with the molecular formula C8H10ClN.
Conversion of (4-Chlorobenzyl)-methylamine to this compound
The next step involves the reaction of the (4-chlorobenzyl)-methylamine intermediate with a suitable guanidinylation reagent, often a substituted cyanamide, in the presence of a Lewis acid catalyst to form the guanidine derivative.
Typical procedure based on substituted guanidine synthesis patents:
- React substituted cyanamide with the amine (here, (4-chlorobenzyl)-methylamine) in the presence of a Lewis acid catalyst such as aluminum chloride.
- The reaction is typically conducted by refluxing in an organic solvent like chlorobenzene or toluene for several hours (e.g., 4–5 hours).
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
- The guanidine hydrochloride salt can be obtained by treatment with hydrochloric acid in anhydrous ether, followed by filtration and drying.
- Yields for similar substituted guanidines prepared by this method range from 70% to 80%.
- The product can be recrystallized from ethanol/ethyl acetate or ether to afford pure guanidine hydrochloride salts.
- Melting points and spectral data (MS, NMR) confirm the identity and purity of the guanidine derivatives.
Alternative Synthetic Routes
While direct literature on this compound is limited, analogous guanidine compounds have been synthesized by:
- Reduction of formamide intermediates with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to generate substituted anilines, which are then guanidinylated.
- Using substituted cyanamides and substituted amines in the presence of Lewis acids to form guanidine derivatives by refluxing in chlorobenzene or toluene.
These methods provide a framework adaptable to this compound synthesis with expected comparable yields and purity.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The synthesis of (4-chlorobenzyl)-methylamine proceeds efficiently under mild conditions with high yield and purity, as confirmed by NMR and HRMS.
- Guanidinylation via reaction with substituted cyanamides in the presence of Lewis acids is a robust method to obtain substituted guanidines, including this compound.
- Recrystallization and salt formation (e.g., hydrochloride salts) enhance the stability and purity of the final guanidine compounds.
- Use of anhydrous and inert atmosphere conditions is critical for sensitive reduction and guanidinylation steps to prevent side reactions and decomposition.
- Lithium aluminum hydride reduction of formamide intermediates is a common preparative step for substituted anilines, which can be adapted for related guanidine synthesis.
Q & A
Basic: What analytical techniques are recommended to confirm the structure and purity of N-(4-Chlorobenzyl)-N-methylguanidine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assigns proton and carbon environments to confirm substituent positions (e.g., chlorobenzyl and methyl groups). Use H-NMR for integration ratios and C-NMR for quaternary carbon identification .
- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to validate the molecular formula. High-resolution MS (HRMS) is preferred for exact mass confirmation .
- Infrared (IR) Spectroscopy : Identifies functional groups like guanidine N–H stretches (~3300 cm) and C–Cl vibrations (~700 cm) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- First Aid Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to prevent degradation .
Advanced: How can synthetic yield be optimized for this compound?
Methodological Answer:
- Reaction Conditions :
- Coupling Reagents : Use carbodiimides (e.g., DCC) with HOBt to activate carboxylic acid intermediates and reduce racemization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chlorobenzyl group .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Temperature | 25–40°C | |
| Reaction Time | 12–24 hours | |
| Catalyst | DCC/HOBt |
Advanced: How to resolve contradictions in reported biological activities of guanidine derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH) on receptor binding using molecular docking .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH 5, 25°C for enzyme inhibition assays) to minimize variability .
- Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity and cell-based assays for functional activity) to confirm results .
Advanced: What methodologies elucidate the compound’s mechanism in CNS disorders?
Methodological Answer:
- Target Identification : Screen against neurotransmitter receptors (e.g., GABA, NMDA) using radioligand displacement assays .
- Pathway Analysis : Perform transcriptomics (RNA-seq) on treated neuronal cells to identify modulated pathways (e.g., apoptosis, synaptic plasticity) .
- In Vivo Models : Test in zebrafish or rodent models for behavioral effects (e.g., anxiety-like behavior in open-field tests) .
Advanced: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
| Condition | Analytical Tool | Key Metric |
|---|---|---|
| pH 5, 25°C | Fluorescence Spectroscopy | Intensity at λex/λem = 340/380 nm |
| Oxidative Stress | LC-MS | Detection of hydroxylated metabolites |
Basic: What are the key steps for scaling up synthesis from lab to pilot plant?
Methodological Answer:
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent stoichiometry) .
- Safety Assessment : Conduct hazard evaluation (e.g., thermal runaway risk via RC1 calorimetry) before large-scale reactions .
Advanced: How to address low solubility in aqueous buffers for biological assays?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
